

4-Iodoindoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2,3-dihydro-1H-indole**

Cat. No.: **B1316178**

[Get Quote](#)

Abstract

This technical guide provides a detailed overview of 4-iodoindoline, a halogenated derivative of the indoline scaffold, which is of significant interest to researchers in medicinal chemistry and drug discovery. This document consolidates essential information regarding its chemical identity, structure, synthesis, and spectroscopic properties. While specific biological activity and modulated signaling pathways for 4-iodoindoline are not extensively documented in publicly available literature, this guide infers potential applications based on the known pharmacology of the broader indoline and iodo-substituted aromatic classes of compounds. All quantitative data is presented in structured tables, and a proposed synthesis workflow is visualized using the DOT language.

Chemical Identity and Structure

4-Iodoindoline, systematically named **4-iodo-2,3-dihydro-1H-indole**, is a bicyclic aromatic compound. The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with an iodine atom substituted at the 4-position of the indoline core. The presence of the iodine atom significantly influences the molecule's electronic properties and potential for further functionalization.

The hydrochloride salt form, 4-iodoindoline hydrochloride, is also commercially available and possesses distinct physical properties.^[1]

Table 1: Chemical Identifiers and Properties of 4-Iodoindoline and its Hydrochloride Salt

Property	4-Iodoindoline	4-Iodoindoline Hydrochloride
Systematic Name	4-iodo-2,3-dihydro-1H-indole	4-iodo-2,3-dihydro-1H-indole hydrochloride
CAS Number	939759-03-2[2]	1187929-37-8[1]
Molecular Formula	C ₈ H ₈ IN[2]	C ₈ H ₉ ClIN[1]
Molecular Weight	245.06 g/mol [2]	281.52 g/mol [1]
SMILES Notation	C1CNC2=C1C(=CC=C2)I[2]	Cl.C1CNC2=C1C(=CC=C2)I[1]
Appearance	Not specified	White to off-white crystalline solid[1]

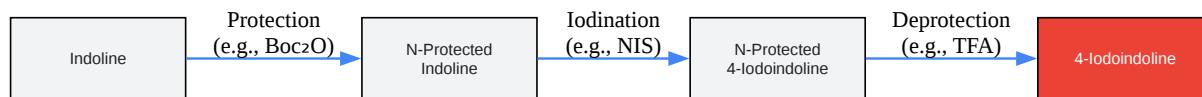
Synthesis of 4-Iodoindoline

A definitive, step-by-step experimental protocol for the direct synthesis of 4-iodoindoline is not readily available in the reviewed literature. However, based on established methods for the iodination of indoles and related heterocyclic systems, a plausible synthetic route can be proposed. One common strategy involves the electrophilic iodination of an N-protected indoline. The protective group serves to modulate the reactivity of the aromatic ring and direct the substitution to the desired position. A subsequent deprotection step would then yield the final product.

Proposed Experimental Protocol: Synthesis of 4-Iodoindoline

Step 1: N-Protection of Indoline

- Dissolve indoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tosyl chloride (TsCl), in the presence of a base (e.g., triethylamine or pyridine).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).


- Work up the reaction by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4).
- Purify the N-protected indoline by column chromatography on silica gel.

Step 2: Iodination of N-Protected Indoline

- Dissolve the N-protected indoline in a suitable solvent (e.g., dichloromethane or acetic acid).
- Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The choice of reagent and solvent can influence the regioselectivity of the reaction.
- Stir the reaction at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).
- Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.
- Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.
- Purify the N-protected 4-iodoindoline by column chromatography.

Step 3: Deprotection of N-Protected 4-Iodoindoline

- Dissolve the N-protected 4-iodoindoline in a suitable solvent.
- For a Boc-protected intermediate, treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane is typically effective.
- For a tosyl-protected intermediate, reductive cleavage using reagents like sodium in liquid ammonia or magnesium in methanol can be employed.
- Monitor the reaction by TLC until completion.
- Neutralize the reaction mixture and extract the final product, 4-iodoindoline.
- Purify the product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic workflow for 4-iodoindoline.

Spectroscopic Data

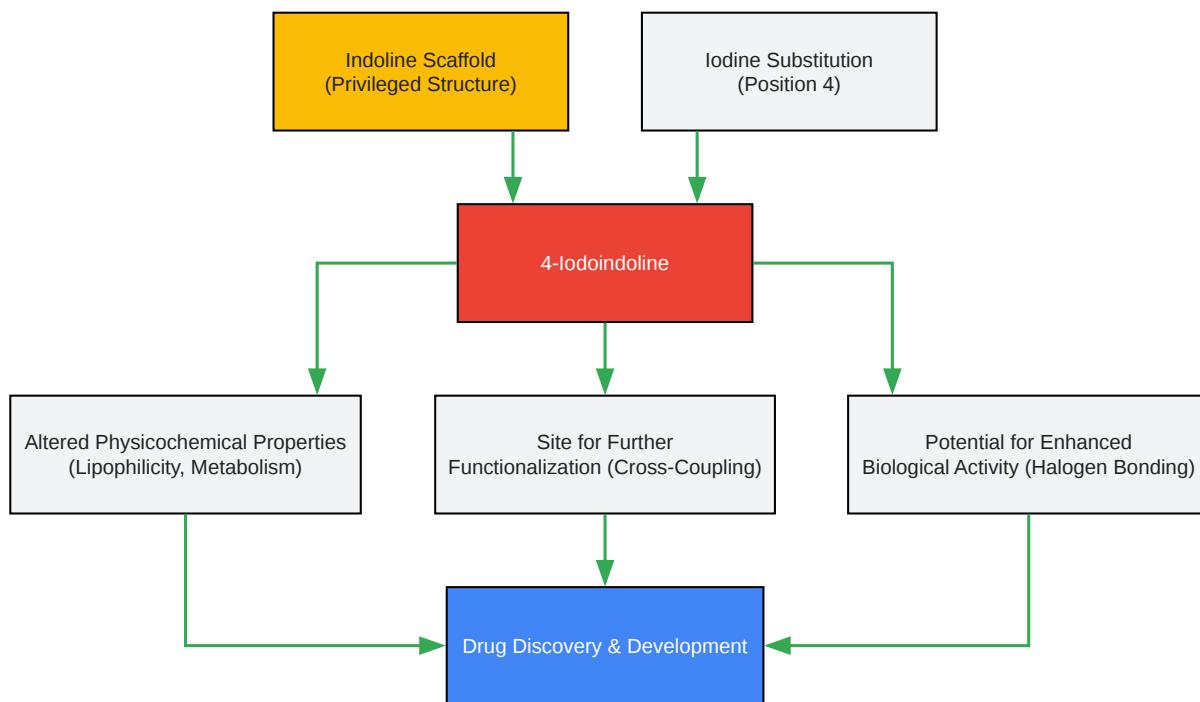
Detailed experimental spectroscopic data for 4-iodoindoline is not widely published. However, based on the known spectral characteristics of related iodo-substituted aromatic compounds and the indoline scaffold, the following table summarizes the expected key spectroscopic features.

Table 2: Predicted Spectroscopic Data for 4-Iodoindoline

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the benzene ring (3H), with chemical shifts influenced by the iodine and amine groups.- Methylene protons of the five-membered ring (4H), likely appearing as two distinct triplets.- A broad singlet for the N-H proton.
¹³ C NMR	<ul style="list-style-type: none">- Six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic upfield shift.- Two signals for the aliphatic carbons of the five-membered ring.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- A molecular ion peak (M^+) corresponding to the exact mass of C_8H_8IN.- Characteristic fragmentation patterns of the indoline ring.
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibration in the region of 3300-3500 cm^{-1}.- C-H stretching vibrations for aromatic and aliphatic protons.- C=C stretching vibrations for the aromatic ring.- C-N stretching vibrations.- C-I stretching vibration at lower wavenumbers.

For comparative purposes, the spectroscopic data of the structurally related compound 4-iodoaniline is provided in Table 3.

Table 3: Spectroscopic Data for 4-Iodoaniline


Technique	Key Data
¹ H NMR	Spectral data available. [3]
¹³ C NMR	Spectral data available. [4]
Mass Spectrometry	Electron ionization mass spectrum available. [5] [6]
Infrared (IR) Spectroscopy	IR spectrum available. [7] [8] [9]

Applications in Research and Drug Development

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[\[10\]](#) [\[11\]](#) These activities include anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom onto the indoline core in 4-iodoindoline offers several advantages for drug development:

- Modulation of Physicochemical Properties: The iodo-substituent can alter the lipophilicity, metabolic stability, and binding interactions of the molecule.
- Site for Further Functionalization: The carbon-iodine bond provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
- Potential for Enhanced Biological Activity: Halogen bonding interactions involving the iodine atom can contribute to increased binding affinity and selectivity for biological targets.

While specific biological targets and signaling pathways modulated by 4-iodoindoline have not been explicitly reported, its structural similarity to other bioactive molecules suggests potential areas of investigation. For instance, various indole derivatives have been shown to target the MAP kinase signaling pathway in cancer treatment.[\[12\]](#) Additionally, the 4-aminoquinoline scaffold, which shares some structural features, is a well-known antimalarial pharmacophore.

[Click to download full resolution via product page](#)

Figure 2: Role of 4-iodoindoline in drug discovery.

Conclusion

4-Iodoindoline is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive summary of its known properties and a framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of related compounds. Further research is warranted to fully elucidate the spectroscopic characteristics, biological activity, and therapeutic potential of 4-iodoindoline and its derivatives. This will undoubtedly contribute to the development of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodoindoline hydrochloride (1187929-37-8) for sale [vulcanchem.com]
- 2. 4-Iodo-2,3-dihydro-1H-indole | C8H8IN | CID 16244444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodoaniline(540-37-4) 1H NMR [m.chemicalbook.com]
- 4. 4-Iodoaniline(540-37-4) 13C NMR [m.chemicalbook.com]
- 5. 4-Iodoaniline(540-37-4) MS spectrum [chemicalbook.com]
- 6. Benzenamine, 4-iodo- [webbook.nist.gov]
- 7. Benzenamine, 4-iodo- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Iodoaniline(540-37-4) IR Spectrum [chemicalbook.com]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Iodoindoline: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316178#4-iodoindoline-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com